
N-Butyl-N,N-dimethylbutan-1-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N,N-dimethylbutan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of a positively charged nitrogen atom bonded to four alkyl groups, including a butyl group and two methyl groups, with an iodide ion as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N,N-dimethylbutan-1-aminium iodide typically involves the quaternization of N,N-dimethylbutan-1-amine with an alkyl halide, such as butyl iodide. The reaction is usually carried out in an aprotic solvent like acetonitrile or acetone under reflux conditions. The general reaction scheme is as follows:
N,N-dimethylbutan-1-amine+Butyl iodide→N-Butyl-N,N-dimethylbutan-1-aminium iodide
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
N-Butyl-N,N-dimethylbutan-1-aminium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted quaternary ammonium compounds.
Oxidation and Reduction: Depending on the reagents used, the products can vary, but they generally involve changes to the alkyl groups attached to the nitrogen atom.
科学的研究の応用
N-Butyl-N,N-dimethylbutan-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Industry: The compound is used in the formulation of surfactants and detergents, where its amphiphilic nature helps in the emulsification of oils and fats.
作用機序
The mechanism by which N-Butyl-N,N-dimethylbutan-1-aminium iodide exerts its effects is primarily through its interaction with negatively charged species. The positively charged nitrogen atom can form ionic bonds with anions, facilitating various chemical reactions. In biological systems, the compound can interact with cell membranes, altering their permeability and affecting ion transport.
類似化合物との比較
Similar Compounds
N,N-Dimethylbutylamine: Similar structure but lacks the quaternary ammonium ion.
N-Butyl-N,N-dimethylbutan-1-amine: Similar structure but without the iodide ion.
N-Butylammonium iodide: Contains a butyl group but lacks the dimethyl groups.
Uniqueness
N-Butyl-N,N-dimethylbutan-1-aminium iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. This structure enhances its solubility in water and its ability to act as a phase transfer catalyst, making it more versatile compared to its similar compounds.
特性
CAS番号 |
61134-94-9 |
|---|---|
分子式 |
C10H24IN |
分子量 |
285.21 g/mol |
IUPAC名 |
dibutyl(dimethyl)azanium;iodide |
InChI |
InChI=1S/C10H24N.HI/c1-5-7-9-11(3,4)10-8-6-2;/h5-10H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
ADCFSTWINMTPQD-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](C)(C)CCCC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




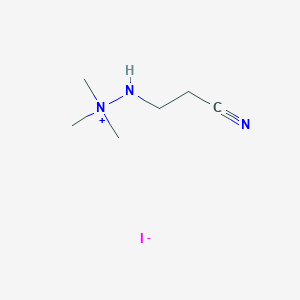

![1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14600732.png)
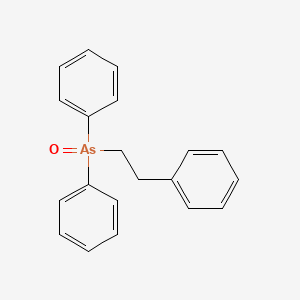

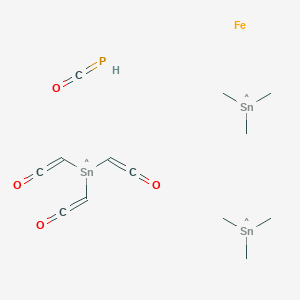
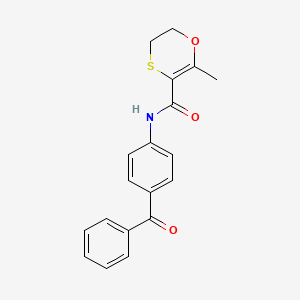


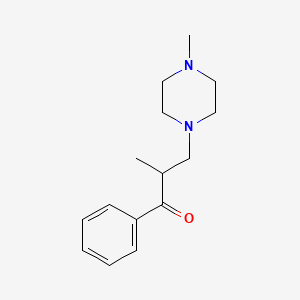
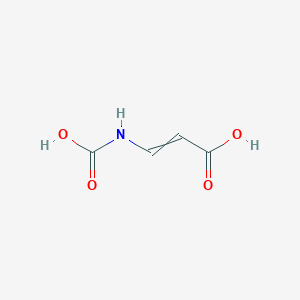
![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)
